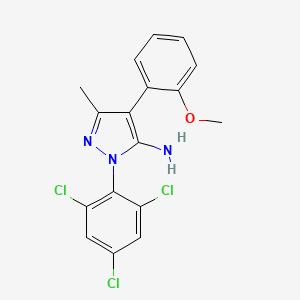
1-butyl-N-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide
描述
1-Butyl-N-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as BIBP 3226, is a selective antagonist of neuropeptide Y (NPY) Y1 receptor. NPY is a neurotransmitter that is involved in the regulation of various physiological processes such as appetite, anxiety, and blood pressure. BIBP 3226 has been widely used in scientific research to investigate the role of NPY Y1 receptor in these processes.
作用机制
1-butyl-N-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide 3226 acts as a competitive antagonist of NPY Y1 receptor. NPY Y1 receptor is a G protein-coupled receptor that is coupled to the Gαq/11 protein. Activation of NPY Y1 receptor by NPY leads to the activation of phospholipase C (PLC) and the subsequent production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 activates the IP3 receptor on the endoplasmic reticulum, leading to the release of calcium ions into the cytoplasm. DAG activates protein kinase C (PKC), which can phosphorylate various downstream targets. This compound 3226 binds to the NPY Y1 receptor and prevents NPY from binding, thereby blocking the downstream signaling pathway.
Biochemical and Physiological Effects
This compound 3226 has been shown to have various biochemical and physiological effects. For example, this compound 3226 can reduce food intake in rats by blocking NPY Y1 receptor. This compound 3226 can also reduce anxiety-like behavior in mice by blocking NPY Y1 receptor. In addition, this compound 3226 has been shown to reduce blood pressure in rats by blocking NPY Y1 receptor. These effects are consistent with the known functions of NPY Y1 receptor in these processes.
实验室实验的优点和局限性
1-butyl-N-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide 3226 has several advantages for lab experiments. First, it is a selective antagonist of NPY Y1 receptor, which allows for specific investigation of the role of NPY Y1 receptor in various processes. Second, it is a well-characterized compound with a known mechanism of action, which allows for accurate interpretation of the results. Third, it is a stable compound that can be easily synthesized and stored for long periods of time. However, there are also some limitations of using this compound 3226 in lab experiments. For example, it may have off-target effects on other receptors or enzymes, which can complicate the interpretation of the results. In addition, it may have different effects in different species or under different experimental conditions, which can limit its generalizability.
未来方向
There are several future directions for the use of 1-butyl-N-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide 3226 in scientific research. First, it can be used to investigate the role of NPY Y1 receptor in other physiological processes such as stress, addiction, and pain. Second, it can be used to investigate the interaction between NPY Y1 receptor and other neurotransmitter systems such as dopamine and serotonin. Third, it can be used to develop new drugs that target NPY Y1 receptor for the treatment of various diseases such as obesity, anxiety disorders, and hypertension. Overall, this compound 3226 is a valuable tool for investigating the role of NPY Y1 receptor in various physiological processes and has the potential to lead to the development of new therapies for various diseases.
科学研究应用
1-butyl-N-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide 3226 has been extensively used in scientific research to investigate the role of NPY Y1 receptor in various physiological processes. For example, this compound 3226 has been used to study the effect of NPY Y1 receptor on appetite regulation. It has been found that blocking NPY Y1 receptor with this compound 3226 can reduce food intake in rats. This compound 3226 has also been used to investigate the role of NPY Y1 receptor in anxiety. It has been shown that blocking NPY Y1 receptor with this compound 3226 can reduce anxiety-like behavior in mice.
属性
IUPAC Name |
1-butyl-N-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-3-5-10-19-12-13(11-16(19)20)17(21)18-14-8-6-7-9-15(14)22-4-2/h6-9,13H,3-5,10-12H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBAYUBZTGNCOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(CC1=O)C(=O)NC2=CC=CC=C2OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(allylamino)sulfonyl]-N-(2-furylmethyl)benzamide](/img/structure/B4684272.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-N-[4-(1-piperidinyl)phenyl]acrylamide](/img/structure/B4684279.png)
![1-[(3-chloro-4-fluorophenoxy)methyl]-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4684280.png)
![6-(4-bromobenzylidene)-5-imino-2-(4-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4684288.png)

![N-isopropyl-1-[(4-oxo-3,4-dihydro-1-phthalazinyl)acetyl]-4-piperidinecarboxamide](/img/structure/B4684302.png)
![7-[(3-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4684328.png)

![6-(4-bromophenyl)-4-(difluoromethyl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4684337.png)



![N-(tert-butyl)-2-(4-{[(1-phenylethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4684376.png)
![N,1,3-trimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B4684380.png)